molecular formula C17H13Cl2N3O3S B2864591 3,4-dichloro-N-(3-(6-methoxypyridazin-3-yl)phenyl)benzenesulfonamide CAS No. 922662-66-6

3,4-dichloro-N-(3-(6-methoxypyridazin-3-yl)phenyl)benzenesulfonamide

Cat. No. B2864591
CAS RN: 922662-66-6
M. Wt: 410.27
InChI Key: ZTNGXDHCLNEWQF-UHFFFAOYSA-N
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Description

3,4-dichloro-N-(3-(6-methoxypyridazin-3-yl)phenyl)benzenesulfonamide is a chemical compound with potential applications in scientific research. This compound, also known as GSK1016790A, has been found to have selective activity on a specific type of ion channel in the human body, making it a useful tool for investigating the function of these channels in various physiological processes.

Scientific Research Applications

  • Cognitive Enhancement Properties :

    • SB-399885, a derivative of the compound, has been shown to be a potent, selective 5-HT6 receptor antagonist with cognitive enhancing properties. It demonstrated potential in reversing scopolamine-induced deficits and age-dependent deficits in spatial learning, suggesting therapeutic utility in disorders characterized by cognitive deficits like Alzheimer's disease and schizophrenia (Hirst et al., 2006).
  • Metabolism in Plants and Herbicide Selectivity :

    • The selectivity of chlorsulfuron, a related compound, as a postemergence herbicide for cereals is attributed to the ability of crop plants to rapidly metabolize it to an inactive product. This contrasts with sensitive broadleaf plants, which show little or no metabolism of chlorsulfuron (Sweetser et al., 1982).
  • Biological Activity of Pyridazine-sulfonamide Compounds :

    • A study on 4-(3,5-Di-tert-butyl-2-hydroxyphenylamino)-N-(6-methoxypyridazin-3-yl)benzenesulfonamide, structurally similar to the target compound, focused on its redox properties and biological activity. This suggests the potential of such compounds in redox-related biological applications (Chatterjee et al., 2022).
  • Potential in Photodynamic Therapy :

    • Research on zinc phthalocyanine substituted with new benzenesulfonamide derivative groups showed potential for Type II photosensitizers in the treatment of cancer via photodynamic therapy, highlighting the therapeutic applications of these compounds in oncology (Pişkin et al., 2020).
  • Antimicrobial and Antifungal Properties :

    • A series of benzenesulfonamide derivatives showed significant antimicrobial activity, underscoring the potential of these compounds in developing new antimicrobial agents (El-Gaby et al., 2018).
  • Anticancer Activity :

    • Novel benzenesulfonamide derivatives demonstrated cytotoxic activity toward human cancer cell lines, indicating their potential as anticancer agents (Żołnowska et al., 2016).
  • Mechanism of Action as a Herbicide :

    • Chlorsulfuron was found to inhibit plant cell division, contributing to its effectiveness as a herbicide, providing insights into its mechanism of action for agricultural applications (Ray, 1982).

Mechanism of Action

Target of Action

The primary target of this compound is the gonadotropin-releasing hormone receptor (GnRHR) . GnRHR plays a fundamental role in various biological processes, including tissue development, angiogenesis, and tissue regeneration .

Mode of Action

The compound acts as a potent, orally active, nonpeptidic GnRH antagonist . It possesses high affinity and potent antagonistic activity for the human receptor (binding IC50=0.33 nM) and monkey receptor (IC50=0.32 nM) .

Biochemical Pathways

The compound’s action on the GnRHR leads to a decrease in GnRH secretion . This can have downstream effects on various biochemical pathways, particularly those involving sex hormones. The suppression of these hormones can be beneficial in the treatment of sex-hormone-dependent diseases .

Pharmacokinetics

The compound exhibits good pharmacokinetic properties. It has been found to suppress luteinizing hormone (LH) levels for more than 24 hours in castrated cynomolgus monkeys, indicating a long duration of action . The drug has been found to reduce testosterone levels to sustained castrate levels in men with once-daily administration .

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the suppression of sex hormones. This can lead to a reduction in the symptoms of sex-hormone-dependent diseases, such as endometriosis, uterine fibroids, and prostate cancer .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound’s solubility can affect its bioavailability and thus its efficacy. The compound is very soluble, which can enhance its bioavailability . Furthermore, the compound’s stability can be affected by storage conditions. It is recommended to store the compound at -20°C in an inert atmosphere .

properties

IUPAC Name

3,4-dichloro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2N3O3S/c1-25-17-8-7-16(20-21-17)11-3-2-4-12(9-11)22-26(23,24)13-5-6-14(18)15(19)10-13/h2-10,22H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTNGXDHCLNEWQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dichloro-N-(3-(6-methoxypyridazin-3-yl)phenyl)benzenesulfonamide

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